molecular formula C9H8O3 B086945 Phenylpyruvic acid CAS No. 156-06-9

Phenylpyruvic acid

Cat. No.: B086945
CAS No.: 156-06-9
M. Wt: 164.16 g/mol
InChI Key: BTNMPGBKDVTSJY-UHFFFAOYSA-N
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Description

Phenylpyruvic acid (PPA), also known as 2-oxo-3-phenylpropanoic acid, is a key keto acid that serves as a versatile building block and critical biomarker in scientific research. This compound exists as a white to yellow crystalline solid and is a product of the oxidative deamination of the amino acid L-phenylalanine . Its role in human metabolism is particularly significant, as it is a well-characterized biomarker for Hyperphenylalaninemia and Phenylketonuria (PKU). In these metabolic disorders, reduced activity of the enzyme phenylalanine hydroxylase leads to the accumulation and subsequent conversion of phenylalanine to phenylpyruvate . Recent clinical research has demonstrated the utility of PPA as a non-invasive biomarker, with studies showing a significant difference in breath PPA levels between HPA patients and healthy volunteers, highlighting its potential for disease monitoring . In the field of industrial biotechnology, this compound is a fundamental precursor for the synthesis of valuable compounds. It is used in the production of L-phenyllactic acid (L-PLA), a valuable building block for biodegradable plastics and a potent antimicrobial agent . Furthermore, reductive amination of PPA yields L-phenylalanine, an essential amino acid with wide applications . Researchers are also leveraging protein engineering to develop more efficient L-amino acid deaminases for the high-yield bioconversion of L-phenylalanine to PPA, achieving synthesis titers exceeding 44 g/L with high conversion rates for sustainable production . Beyond these applications, PPA and its derivatives show promising research potential as potential inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine, and are used in the synthesis of various pharmaceutical intermediates, including 1,2,4-triazin-7-one derivatives and quinoxaline derivatives studied for their biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxo-3-phenylpropanoic acid
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InChI

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
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InChI Key

BTNMPGBKDVTSJY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O
Source PubChem
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Molecular Formula

C9H8O3
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Related CAS

114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt)
Record name Phenylpyruvic acid
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DSSTOX Substance ID

DTXSID1042281
Record name Phenylpyruvic acid
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Molecular Weight

164.16 g/mol
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Physical Description

Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder
Record name Phenylpyruvic acid
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Solubility

112 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Phenylpyruvic acid
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CAS No.

156-06-9
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Record name PHENYLPYRUVIC ACID
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Melting Point

154 °C
Record name Phenylpyruvic acid
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Preparation Methods

Hydrolysis of Aminocinnamic Acid Derivatives

A classical approach involves hydrolyzing α-acetaminocinnamic acid under acidic or basic conditions. The reaction proceeds via cleavage of the acetamide group, yielding phenylpyruvic acid. Herbst and Shemin demonstrated this method using α-acetaminocinnamic acid dissolved in 10% sulfuric acid, refluxed for 2 hours, achieving a 65–70% yield. Modern adaptations employ milder conditions, such as sodium hydroxide hydrolysis at 80°C, reducing side reactions like decarboxylation.

Condensation of Benzaldehyde and Glycine Derivatives

Benzaldehyde reacts with glycine derivatives (e.g., hippuric acid) in the presence of a base to form phenylazlactone, which is subsequently hydrolyzed. Using diazabicyclooctane (DABCO) as a base, [3-¹¹C]this compound was synthesized from [¹¹C]benzaldehyde and 2-phenyl-5-oxazolone, yielding 40% radiochemical purity within 40 minutes. Non-radioactive variants achieve comparable yields (35–45%) using sodium acetate or pyridine as catalysts.

Table 1: Comparative Analysis of Chemical Synthesis Methods

MethodReagents/ConditionsYield (%)Key Advantages
Aminocinnamic hydrolysisH₂SO₄ (10%), reflux65–70Simple setup, high purity
Benzaldehyde condensationDABCO, 40°C, 40 min40Suitable for radiolabeled compounds
Sodium hydroxide hydrolysisNaOH (1M), 80°C, 2 hr75Scalable, minimal by-products

Enzymatic and Biocatalytic Approaches

Transaminase-Catalyzed Reactions

Transaminases (e.g., glutamic-oxaloacetic transaminase) convert this compound to L-phenylalanine reversibly. Immobilizing these enzymes on CNBr-activated Sepharose enables continuous production. Anaza et al. achieved 60% conversion (538 mM yield) using 900 mM this compound and L-glutamic acid at pH 8.4 and 40°C. Recent advances employ recombinant Escherichia coli expressing transaminase ata, achieving 91% substrate conversion under optimized conditions (1.5–2.5 g/L cells, 4–8 g/L L-phenylalanine).

L-Amino Acid Deaminase Engineering

Engineered L-amino acid deaminase from Proteus mirabilis reduces product inhibition. Mutant E145A/E341A showed a 3.84-fold reduction in inhibition and 81.2 g/L this compound production (99.6% conversion) in a 5-L bioreactor. This method bypasses equilibrium limitations inherent in transaminase systems.

Table 2: Enzymatic Methods Comparison

MethodCatalystYield (g/L)Conversion (%)
Immobilized transaminaseGOT on Sepharose8960
Recombinant E. coliTransaminase ata29.899.3
Engineered deaminaseP. mirabilis mutant81.299.6

Catalytic Carbonylation of Benzyl Halides

Benzyl chloride undergoes double carbonylation in the presence of cobalt carbonyl catalysts to produce this compound. A patent by Yin et al. details this method: benzyl chloride reacts with CO (20 bar) and Co₂(CO)₈ at 80°C, yielding 70–75% this compound as an alkaline earth metal salt. Post-reaction processing involves filtration, acidification, and crystallization. This method is industrially promising due to its scalability and cost-effectiveness.

Recent Advances in Bioprocess Optimization

Two-Stage Temperature Control in Bioreactors

Hou et al. developed a two-step process using engineered E. coli:

  • Growing cells : 20°C for 12 hours to maximize cell biomass.

  • Resting cells : 35°C with 30 g/L L-phenylalanine, achieving 75.1 g/L this compound (93.9% conversion). Kinetic modeling revealed substrate inhibition constants (Kₛ = 12.3 mM) guiding industrial scale-up.

Transcriptomic Regulation in Lactiplantibacillus plantarum

Adding 5 mg/mL this compound upregulated hisC and aroK genes in L. plantarum, enhancing phenyllactic acid synthesis 19.38-fold. This highlights cross-pathway optimization potential.

Industrial and Environmental Considerations

Waste Management in Carbonylation

The cobalt catalyst recovery process involves phase separation:

  • Organic phase : Cobalt carbonyl recycled via distillation.

  • Aqueous phase : Alkaline earth metal salts precipitated and neutralized.

Cost-Benefit Analysis of Enzymatic vs. Chemical Methods

FactorChemical SynthesisEnzymatic Catalysis
Capital costHigh (pressure reactors)Moderate (bioreactors)
Operating costLow (catalyst reuse)High (enzyme production)
Environmental impactModerate (CO emissions)Low (aqueous waste)

Chemical Reactions Analysis

Formation from L-Phenylalanine

The primary reaction for the formation of phenylpyruvic acid is the transamination of L-phenylalanine:

L Phenylalanine+2 Oxoglutaric AcidPhenylpyruvic Acid+L Glutamic Acid\text{L Phenylalanine}+\text{2 Oxoglutaric Acid}\rightarrow \text{this compound}+\text{L Glutamic Acid}

This reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT), which facilitates the conversion of L-phenylalanine to PPA while producing L-glutamic acid as a byproduct. The reaction highlights the role of PPA in amino acid metabolism and its potential for further transformations.

Conversion to Phenyllactic Acid

This compound can also be converted into phenyllactic acid through a reduction process involving NAD-dependent lactate dehydrogenases:

Phenylpyruvic Acid+NADHPhenyllactic Acid+NAD+\text{this compound}+\text{NADH}\rightarrow \text{Phenyllactic Acid}+\text{NAD}^+

Research has shown that specific strains of Bacillus coagulans can efficiently catalyze this conversion, achieving high yields under optimized conditions. The kinetic parameters for this enzymatic reaction have been characterized, revealing differences in catalytic efficiency between pyruvate and PPA substrates .

Enolization Reaction

This compound can undergo enolization to form enol-phenylpyruvate:

Phenylpyruvic AcidEnol Phenylpyruvate\text{this compound}\rightleftharpoons \text{Enol Phenylpyruvate}

This reversible reaction is significant in metabolic pathways where PPA acts as a substrate or product in various enzymatic processes.

Microbial Biotransformation

Recent studies have focused on biotechnological methods for producing this compound from L-phenylalanine using engineered microbial strains such as Escherichia coli. A two-step biotransformation process has been developed, where growing cells first convert L-phenylalanine into PPA, followed by resting cells that further enhance production. Under optimized conditions, yields can reach up to 75 g/L in bioreactor setups .

Kinetic Modeling

Kinetic models have been established to describe the biotransformation processes involving substrate and product inhibition. For instance, initial rates of PPA production are influenced by concentrations of L-phenylalanine and PPA itself, with observed substrate inhibition occurring at higher concentrations .

Table 1: Kinetic Parameters for Resting Cell Biotransformation

ParameterValue
Maximal Reaction Rate (VmaxV_{max})0.41 g·L1^{-1}·min1^{-1}
Michaelis Constant (KmK_m)30 g·L1^{-1}
Substrate Inhibition Constant (KSIK_{SI})70.6 g·L1^{-1}
Product Inhibition Constant (KPIK_{PI})22.3 g·L1^{-1}

This table summarizes critical kinetic parameters that inform the optimization of biotransformation processes involving this compound.

Scientific Research Applications

Biochemical and Pharmaceutical Applications

Phenylketonuria Management
Phenylpyruvic acid is primarily associated with phenylketonuria (PKU), a genetic disorder caused by a deficiency in phenylalanine hydroxylase, leading to elevated levels of phenylalanine and its metabolites, including PPA. In PKU management, monitoring urinary levels of PPA serves as a diagnostic tool for assessing metabolic control and dietary adherence . Furthermore, PPA's role in the metabolism of phenylalanine has been studied to develop therapeutic strategies that mitigate the effects of PKU .

Drug Precursor
PPA is also recognized as a precursor for synthesizing various pharmaceutical compounds. For example, it can be converted into phenyllactic acid (PLA), which exhibits antimicrobial properties and potential applications in food preservation and pharmaceuticals . Research has demonstrated efficient microbial conversion techniques using strains like Bacillus coagulans, highlighting PPA's utility in producing valuable bioactive compounds .

Microbial Production of Derivatives

PPA serves as a substrate for the production of several important derivatives through microbial fermentation processes. The following table summarizes key derivatives produced from PPA:

Derivative Microorganism Application
Phenyllactic AcidBacillus coagulansAntimicrobial agent; food preservation
O-hydroxyphenylacetic AcidVarious microbial strainsPotential therapeutic applications

Case Study: Production of Phenyllactic Acid

A study demonstrated that Bacillus coagulans could convert PPA into PLA efficiently under optimized conditions, achieving high yields and productivity . This biotransformation process not only enhances the value of PPA but also contributes to sustainable production methods in the food industry.

Metabolic Studies

Research has shown that PPA influences various metabolic pathways. For instance, studies involving HepG2 cells indicated that exposure to PPA affects the transcription of genes related to transthyretin (TTR), which is a marker for nutritional status in PKU patients . This highlights the compound's relevance in understanding metabolic dysregulation associated with amino acid metabolism.

Environmental Biotechnology

PPA's role extends into environmental applications as well. The development of genetically engineered microbes capable of degrading excess phenylalanine from dietary sources shows promise for reducing blood phenylalanine levels in PKU patients . This biotechnological approach could lead to innovative dietary supplements or probiotics aimed at managing PKU more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares PPA with structurally related α-keto acids: 4-hydroxyphenylpyruvic acid (4-HPPA) and indole-3-pyruvic acid (IPA).

Property This compound (PPA) 4-Hydroxythis compound (4-HPPA) Indole-3-Pyruvic Acid (IPA)
Structure α-keto acid with phenyl group α-keto acid with 4-hydroxyphenyl group α-keto acid with indole group
Biosynthetic Origin Phenylalanine transamination Tyrosine transamination Tryptophan transamination
Degradation Products Benzaldehyde, phenylacetic acid 4-Hydroxybenzaldehyde, 4-hydroxyphenylacetic acid Indole-3-acetic acid, skatole
Stability Unstable; decomposes in days More stable due to hydroxyl group Prone to oxidative degradation
Clinical Significance Marker for liver disease, phenylketonuria Associated with tyrosinemia Linked to antioxidant pathways
Industrial Applications Pharmaceuticals, flavor compounds Limited industrial use Dietary supplements, agrochemicals

Key Differences in Metabolism and Stability

  • PPA vs. 4-HPPA: PPA is a direct metabolite of phenylalanine, while 4-HPPA originates from tyrosine . 4-HPPA’s hydroxyl group enhances stability, whereas PPA’s instability necessitates careful storage . Both acids degrade non-enzymatically to aldehydes (benzaldehyde and 4-hydroxybenzaldehyde) in the presence of lipid hydroperoxides (LOOH) .
  • PPA vs. IPA :

    • IPA, derived from tryptophan, forms indole derivatives (e.g., skatole) linked to off-flavors in cheese, unlike PPA’s role in benzaldehyde production .
    • IPA exhibits antioxidant properties, while PPA is primarily a metabolic intermediate .

Analytical Differentiation

  • Ferric Chloride Test : Both PPA and 4-HPPA produce transient green/blue colors in urine, but 4-HPPA is more prevalent in infants .
  • Spectroscopy: PPA’s enol-keto tautomerism is solvent-dependent, whereas IPA’s indole group allows distinct UV/fluorescence detection .

Industrial and Biochemical Roles

  • PPA is utilized in asymmetric synthesis of L-phenyllactic acid via lactate dehydrogenase and as a precursor in lignin biosynthesis in plants .
  • 4-HPPA and IPA have niche roles: 4-HPPA in tyrosine metabolism studies and IPA in serotonin pathway modulation .

Research Findings and Contradictions

  • Stability Under Oxidative Stress: PPA degrades faster in LOOH-rich environments than in the presence of 4-oxo-non-2-enal (ON) . This contrasts with IPA, which forms stable indole derivatives .

Biological Activity

Phenylpyruvic acid (PPA), a keto-acid and an intermediate in the metabolism of phenylalanine, plays a significant role in various biological processes. Its primary relevance is observed in phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to the deficiency of the enzyme phenylalanine hydroxylase. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions with enzymes, and implications in health and disease.

Metabolic Pathways

This compound is primarily produced through the transamination of phenylalanine, catalyzed by enzymes such as phenylalanine dehydrogenase and tyrosine aminotransferase . The metabolic reaction can be summarized as follows:

L Phenylalanine+2 OxoglutaratePhenylpyruvic acid+L Glutamic acid\text{L Phenylalanine}+\text{2 Oxoglutarate}\rightarrow \text{this compound}+\text{L Glutamic acid}

This reaction is crucial for maintaining amino acid balance and preventing toxic accumulation of phenylalanine in individuals with PKU .

Enzymatic Interactions

This compound interacts with several enzymes, influencing various metabolic pathways:

Enzyme Function Gene Name Molecular Weight (Da)
Phenylalanine dehydrogenaseCatalyzes oxidative deamination of L-phenylalaninepdh36,608.615
Tyrosine aminotransferaseConverts tyrosine to p-hydroxyphenylpyruvateTAT50,398.895
Macrophage migration inhibitory factorInvolved in immune response and macrophage regulationMIF12,476.19

These enzymes facilitate the conversion of phenylalanine to this compound and subsequently to other metabolites, impacting neurotransmitter synthesis and immune responses .

Implications in Phenylketonuria (PKU)

In PKU patients, elevated levels of this compound are observed due to the inability to metabolize phenylalanine effectively. This condition can lead to severe neurological consequences if not managed through dietary restrictions or therapeutic interventions. Recent studies have explored innovative treatments such as genetically engineered probiotics that express phenylalanine lyase, which can degrade excess phenylalanine before absorption .

Case Study: Probiotic Treatment in PKU Mice

A study involving homozygous PAHenu2 mice (a model for PKU) demonstrated that treatment with a probiotic expressing a phenylalanine lyase gene significantly reduced blood phenylalanine levels within days. The probiotic's effectiveness was attributed to its ability to metabolize dietary phenylalanine, showcasing a potential therapeutic avenue for managing PKU .

Neurotransmitter Synthesis

Elevated levels of this compound can interfere with the synthesis of critical neurotransmitters such as dopamine and serotonin. This interference occurs because high concentrations of phenylalanine inhibit the activities of tyrosine hydroxylase and tryptophan hydroxylase, enzymes necessary for synthesizing these neurotransmitters .

Research Findings on Neurotransmitter Dynamics

A study investigated the effects of sapropterin dihydrochloride on neurotransmitter synthesis in PKU mice. While sapropterin increased brain biopterin levels, it did not significantly alter dopamine or serotonin levels directly but may enhance neurotransmitter release . This finding underscores the complex interplay between metabolic byproducts like PPA and neurotransmitter dynamics.

Antimicrobial Properties

Emerging research indicates that this compound derivatives, such as phenyllactic acid (PLA), exhibit antimicrobial properties. A novel strain of Bacillus coagulans was found to convert PPA into PLA efficiently, which has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi . This conversion process highlights potential applications for PPA in food preservation and therapeutic contexts.

Q & A

Q. What are the standard analytical methods for detecting phenylpyruvic acid in biological samples, and how do they differ in sensitivity?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS offers superior sensitivity for volatile derivatives (e.g., trimethylsilyl esters), while HPLC with UV detection is preferred for aqueous samples. Key considerations include sample derivatization protocols (to enhance volatility for GC-MS) and pH adjustments to stabilize this compound during extraction . Calibration curves using deuterated internal standards (e.g., d₅-phenylpyruvate) improve quantification accuracy in complex matrices like urine or microbial cultures .

Q. How is this compound involved in phenylalanine metabolism, and what experimental models validate its role in metabolic disorders?

this compound is a key intermediate in phenylalanine catabolism, produced via the deamination of phenylalanine by phenylalanine hydroxylase. Its accumulation in phenylketonuria (PKU) is validated using:

  • In vitro enzyme assays measuring phenylalanine hydroxylase activity in liver homogenates .
  • Knockout murine models lacking functional phenylalanine hydroxylase, monitored via urinary phenylpyruvate levels using LC-MS .
  • Human clinical studies correlating plasma phenylpyruvate concentrations with neurodevelopmental outcomes in PKU patients .

Q. What experimental models are suitable for studying this compound’s microbial conversion to phenyllactic acid?

Lactobacillus and Bacillus strains are common models. Methodological steps include:

  • Optimizing culture media with this compound as a precursor and NADH cofactors to enhance lactic acid dehydrogenase (LDH) activity .
  • Quantifying conversion efficiency via pH-stat titrations or NMR spectroscopy to track substrate depletion .
  • Strain engineering (e.g., overexpression of LDH genes in Bacillus coagulans) to improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across different biological systems?

Discrepancies often arise from:

  • Sample preparation : Degradation during storage (add 0.1% sodium azide to inhibit microbial activity) .
  • Analytical variability : Cross-validate results using orthogonal methods (e.g., GC-MS vs. enzymatic assays) .
  • Biological variability : Control for dietary phenylalanine intake in human studies or use standardized microbial growth phases . A multi-omics approach (metabolomics + transcriptomics) can contextualize phenylpyruvate fluctuations within metabolic networks .

Q. What methodological strategies optimize this compound detection in low-abundance or unstable samples?

  • Chemical stabilization : Immediate acidification (pH ≤ 2) with HCl to prevent keto-enol tautomerization .
  • Derivatization : Use o-phenylenediamine for forming stable quinoxaline derivatives, enhancing LC-MS detectability .
  • Microsampling : Dried urine spots (DUS) or capillary blood collection minimize degradation in field studies .

Q. How can researchers design experiments to differentiate this compound’s direct antimicrobial effects from indirect metabolic interactions?

  • Co-culture assays : Compare growth inhibition of Staphylococcus aureus in media with this compound vs. its metabolic byproducts (e.g., phenyllactic acid) .
  • Isotopic tracing : Use ¹³C-labeled phenylpyruvate to track incorporation into microbial membranes via MALDI-TOF .
  • Genetic knockouts : Test antimicrobial activity in E. coli mutants lacking phenylpyruvate decarboxylase .

Q. What experimental frameworks are recommended for studying this compound as a potential biomarker in metabolic disorders beyond PKU?

  • Longitudinal cohort studies : Correlate urinary phenylpyruvate levels with neurological symptoms in tyrosinemia patients .
  • Machine learning : Train classifiers on metabolomic datasets to identify phenylpyruvate-associated signatures in rare metabolic diseases .
  • Cross-species validation : Compare phenylpyruvate dynamics in zebrafish models and human biopsies .

Q. How should researchers address variability in this compound quantification when comparing data across literature sources?

  • Meta-analysis : Normalize data using z-scores based on method-specific detection limits (e.g., GC-MS vs. enzymatic kits) .
  • Interlaboratory studies : Participate in proficiency testing programs (e.g., ERNDIM for metabolic biomarkers) to calibrate instruments .
  • Transparent reporting : Adhere to MIAME (Minimum Information About a Metabolomics Experiment) guidelines for metadata .

Methodological Best Practices

  • Experimental design : Use factorial designs (e.g., Box-Behnken) to optimize this compound synthesis in microbial systems .
  • Data validation : Apply Grubbs’ test to identify outliers in replicate analyses .
  • Ethical compliance : For clinical studies, obtain IRB approval and document phenylpyruvate’s stability in consent forms .

Retrosynthesis Analysis

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Reactant of Route 1
Phenylpyruvic acid
Reactant of Route 2
Phenylpyruvic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.